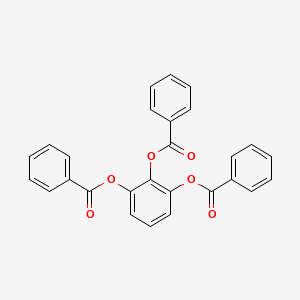

2,6-Bis(benzoyloxy)phenyl benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H18O6 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(2,3-dibenzoyloxyphenyl) benzoate |

InChI |

InChI=1S/C27H18O6/c28-25(19-11-4-1-5-12-19)31-22-17-10-18-23(32-26(29)20-13-6-2-7-14-20)24(22)33-27(30)21-15-8-3-9-16-21/h1-18H |

InChI Key |

UVQTYWZUAWYSET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

For 2,6-Bis(benzoyloxy)phenyl benzoate (B1203000), ¹H and ¹³C NMR spectroscopy would be crucial for confirming its successful synthesis and unequivocally establishing the substitution pattern on the central phenyl ring.

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the three phenyl rings. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would be instrumental in confirming the 2,6-disubstitution on the central ring.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about their chemical environment and hybridization state. The spectrum of 2,6-Bis(benzoyloxy)phenyl benzoate would be expected to show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons in the ester groups and the oxygen-bearing aromatic carbons would be particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As experimental data is unavailable, this table is a representation of expected data.)

| Analysis | Expected Chemical Shift (δ) Range (ppm) | Key Expected Features |

|---|---|---|

| ¹H NMR | 7.0 - 8.5 | Complex multiplets for aromatic protons. Distinct signals for the protons on the central ring versus the benzoyl groups. |

The three-dimensional arrangement of the phenyl rings in this compound is not static and can be influenced by steric hindrance. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to probe the through-space proximity of protons on the different rings. This would provide insights into the preferred conformation of the molecule in solution, such as the dihedral angles between the planes of the phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of its ester functionalities.

Key expected vibrational frequencies include:

C=O Stretching: Strong absorption bands in the region of 1720-1740 cm⁻¹ are characteristic of the carbonyl groups in the benzoate esters.

C-O Stretching: Bands in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions corresponding to the stretching of the ester C-O bonds.

Aromatic C-H and C=C Stretching: Multiple bands would appear in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch).

Table 2: Expected IR Absorption Bands for this compound (Note: This table is a representation of expected data as experimental data is unavailable.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight and Purity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. For a relatively large molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) would be a suitable technique. This method would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺), which would confirm the molecular weight of the compound and help to assess its purity.

X-ray Crystallography

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate a detailed three-dimensional model of the molecule. This would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. Furthermore, the crystal packing arrangement, which is governed by intermolecular forces, could also be elucidated.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is a representation of the type of data obtained from X-ray crystallography; no experimental data is available.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

Analysis of Supramolecular Arrangements and Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is predominantly governed by a combination of weak intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related phenyl benzoate derivatives allows for a theoretical understanding of the potential interactions. The arrangement of molecules in the crystal lattice is a result of a delicate balance between various non-covalent forces, including π-π stacking interactions between the aromatic rings and C-H···O hydrogen bonds.

Elucidation of Molecular Conformation in the Solid State

The molecular conformation of this compound in the solid state is characterized by the spatial arrangement of its constituent phenyl and benzoate groups. This conformation is determined by the torsion angles between the planes of the aromatic rings and the ester linkages. Computational modeling and data from analogous structures suggest that the molecule is not planar. The steric hindrance imposed by the two benzoyloxy groups at the 2 and 6 positions of the central phenyl ring forces the flanking benzoate and benzoyloxy groups to twist out of the plane of the central ring.

Below is a table summarizing the key structural and interactional aspects discussed:

| Feature | Description |

| Primary Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

| Key Structural Units | Central phenyl ring, two benzoyloxy groups, one phenyl benzoate group |

| Expected Molecular Conformation | Non-planar due to steric hindrance from 2,6-substitution |

| Influencing Factors on Conformation | Minimization of intramolecular steric strain, optimization of intermolecular packing |

Computational and Theoretical Studies of 2,6 Bis Benzoyloxy Phenyl Benzoate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in predicting the properties of molecules. These methods are used to determine the electronic structure and geometry of molecules, providing a foundation for understanding their chemical reactivity and physical properties.

DFT calculations are widely employed to predict the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For aromatic esters like 2,6-Bis(benzoyloxy)phenyl benzoate (B1203000), DFT can accurately model bond lengths, bond angles, and dihedral angles. Studies on the simpler analogue, phenyl benzoate, using methods like B3LYP with basis sets such as 6-31+G* have shown good agreement between calculated and experimental geometric data. acs.org These studies indicate that the molecule is not planar, with the phenyl rings twisted relative to the plane of the ester group. acs.org For 2,6-Bis(benzoyloxy)phenyl benzoate, the steric hindrance from the two benzoyloxy groups on the central phenyl ring would lead to significant twisting of all three benzoate moieties to achieve a stable conformation.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be visualized. The MEP surface is particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In benzoate esters, the carbonyl oxygen atoms are expected to be the most electron-rich sites, while the aromatic protons and the carbonyl carbon atoms are electron-deficient.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For benzoate-containing molecules, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the electron-withdrawing carbonyl group and the adjacent phenyl ring. In this compound, the presence of multiple aromatic rings and ester groups would lead to a complex FMO landscape. The HOMO would likely be a combination of orbitals from the three phenyl rings, while the LUMO would be distributed over the three carbonyl groups and the central phenyl ring. The precise energies and distributions would depend on the specific conformation of the molecule.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Likely localized on the electron-rich phenyl rings. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Likely localized on the electron-deficient carbonyl groups and the central phenyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

A critical aspect of computational chemistry is the ability to correlate calculated parameters with experimental data. For instance, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra to validate the computed geometry and aid in the assignment of spectral bands. For phenyl benzoate, DFT calculations have shown excellent agreement with experimental vibrational spectra after applying scaling factors to the computed force constants. acs.org

Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental NMR data to confirm the molecular structure in solution. The accuracy of these correlations depends on the level of theory and the basis set used in the calculations, as well as environmental factors like solvent effects, which can be modeled using implicit or explicit solvent models.

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can provide information about the conformational flexibility, diffusion, and interactions of molecules in the condensed phase (liquid or solid).

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. The Hirshfeld surface is defined as the region around a molecule in a crystal where the electron distribution of the molecule is greater than that of all other molecules combined. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.

For benzoate-containing compounds, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions, including:

H···H contacts: These are generally the most abundant interactions and are represented by large, pale regions on the dnorm surface.

C-H···π interactions: These occur between a C-H bond and the electron-rich face of an aromatic ring. They appear as reddish spots on the Hirshfeld surface.

π···π stacking interactions: These are attractive interactions between the faces of two aromatic rings. They are also visualized as red areas on the surface.

C-H···O interactions: These are weak hydrogen bonds between a C-H bond and an oxygen atom, typically the carbonyl oxygen of the ester group. These appear as distinct red spots on the dnorm surface.

| Interaction Type | Description | Expected Contribution in this compound |

| H···H | van der Waals interactions between hydrogen atoms. | High, due to the abundance of hydrogen atoms. |

| C-H···π | Interaction between a C-H bond and a phenyl ring. | Significant, given the multiple aromatic rings. |

| π···π Stacking | Stacking of aromatic rings. | Likely, contributing to crystal stability. |

| C-H···O | Weak hydrogen bond between a C-H and a carbonyl oxygen. | Significant, due to the presence of three ester groups. |

Theoretical Insights into Tautomerism and Conformation

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers. For this compound, which is an ester, tautomerism is not a significant consideration as it lacks the necessary acidic protons adjacent to a double bond that are typically involved in tautomeric transformations.

For this compound, the steric crowding due to the ortho-substitution on the central ring will significantly restrict the rotational freedom of the benzoate groups. DFT calculations would be essential to determine the most stable conformations and the energy barriers for rotation between them. These conformational preferences will, in turn, influence the molecule's packing in the solid state and its properties in solution.

Computational Exploration of Reaction Pathways and Transition States

The synthesis of polysubstituted aromatic esters such as this compound involves a series of complex chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of such reactions, offering insights into reaction pathways and the energetics of transition states. While specific computational studies on the reaction pathways for the direct synthesis of this compound are not extensively documented in publicly available literature, valuable understanding can be gleaned from theoretical investigations into the acylation of analogous structures, such as resorcinol (B1680541) and other substituted phenols. These studies provide a foundational understanding of the factors governing the reactivity and selectivity in the formation of phenyl ester linkages.

Theoretical investigations into the acylation of resorcinol, a dihydroxybenzene, offer a pertinent model for understanding the stepwise benzoylation that would lead to a disubstituted phenyl benzoate. A study on the acylation of resorcinol using semi-empirical methods (PM3) has explored various possible transition states to determine the most probable reaction pathway. jmchemsci.comjmchemsci.comresearchgate.net This type of analysis is crucial for predicting the regioselectivity of the acylation, a key factor in the synthesis of asymmetrically substituted compounds. The calculations from this study indicated that the acylation reaction preferentially occurs at the para position of the aromatic ring, which is reflected in a higher yield for this isomer. jmchemsci.comjmchemsci.comresearchgate.net

The exploration of reaction pathways typically involves the calculation of the potential energy surface for the reacting system. This allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and a transition state represents the activation energy barrier for that particular step, which is a critical determinant of the reaction rate.

In a theoretical study on the acylation of resorcinol, three different transition states were proposed and examined to elucidate the most likely reaction pathway. jmchemsci.comjmchemsci.comresearchgate.net The energetic and electronic characteristics of these transition states were calculated to predict the favored course of the reaction. The following table summarizes the calculated transition state energies, energy barriers, and the change in enthalpy (ΔH) for the proposed pathways in the acylation of resorcinol, providing a quantitative basis for understanding the reaction's feasibility and selectivity. jmchemsci.comjmchemsci.com

| Proposed Transition State | Transition State Energy (kcal/mol) | Energy Barrier (kcal/mol) | ΔH (kcal/mol) |

|---|---|---|---|

| Transition State 1 | -60.54 | 45.87 | -16.89 |

| Transition State 2 | -55.21 | 51.20 | -11.56 |

| Transition State 3 | -49.88 | 56.53 | -6.23 |

While the direct benzoylation of a 2-hydroxy-6-benzoyloxyphenyl benzoate to form the final this compound would be influenced by the steric hindrance and electronic effects of the existing benzoyloxy group, the fundamental principles of electrophilic attack at the phenolic oxygen, formation of a tetrahedral intermediate, and subsequent departure of the leaving group remain central. Computational studies on sterically hindered phenols further suggest that the size and orientation of substituents ortho to the hydroxyl group can significantly impact the activation energy of the esterification process.

In more complex systems, DFT calculations can also be employed to investigate the role of catalysts, such as Lewis acids or bases, which are often used in acylation reactions. These calculations can model the interaction of the catalyst with the reactants, revealing how the catalyst lowers the activation energy barrier and facilitates the reaction. For instance, in the Schotten-Baumann reaction, which involves the benzoylation of phenols in the presence of a base, computational models can elucidate the role of the base in deprotonating the phenol (B47542) to form the more nucleophilic phenoxide ion, thereby accelerating the reaction with benzoyl chloride.

Applications and Functional Properties in Advanced Materials Science

Liquid Crystalline Behavior and Mesophase Development

The ability of a molecule to form a liquid crystal (LC) phase—a state of matter with properties between those of a conventional liquid and a solid crystal—is intimately linked to its molecular structure. For calamitic (rod-like) liquid crystals, this typically requires a rigid core, often composed of aromatic rings, and flexible terminal groups. Phenyl benzoate (B1203000) derivatives are a widely studied class of calamitic compounds where ester linkages connect phenyl rings, and terminal alkoxy or alkyl chains are common. researchgate.nettubitak.gov.tr

The relationship between molecular structure and liquid crystalline properties in benzoate derivatives is a well-established principle in materials design. The mesogenic properties are governed by a delicate balance of intermolecular forces that promote the long-range orientational order characteristic of liquid crystals.

Key structural components that influence mesomorphism include:

The Rigid Core: Composed of multiple aromatic rings (like phenyl or naphthalene (B1677914) systems) linked by groups that maintain rigidity, such as esters (-COO-). The length and linearity of this core are primary factors in stabilizing the liquid crystal phase. nih.govresearchgate.net

Terminal Flexible Chains: Typically, alkyl or alkoxy chains are attached to the ends of the rigid core. The length of these chains significantly impacts the melting point and the type of mesophase formed. Longer chains tend to lower the melting point and can promote the formation of more ordered smectic phases over nematic phases. tubitak.gov.trresearchgate.net

The introduction of lateral substituents—atoms or small groups attached to the side of the rigid molecular core—has a profound effect on the mesomorphic properties of benzoate derivatives. These substituents can alter the molecule's shape, polarity, and ability to pack efficiently. benthamdirect.com

Common effects of lateral substitution include:

Steric Effects: A bulky lateral group increases the width of the molecule, disrupting the parallel alignment necessary for liquid crystal formation. This typically leads to a decrease in the clearing point (the temperature at which the material transitions from the liquid crystal to the isotropic liquid phase) and can suppress mesomorphism altogether. tandfonline.comdntb.gov.ua For example, the introduction of a lateral methyl group can decrease the isotropic temperature compared to unsubstituted analogues. mdpi.com

Polar Effects: The polarity of the substituent and its position influence intermolecular interactions. Electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can significantly alter the dipole moment, affecting mesophase stability. tandfonline.comscispace.com The position of the substituent is also crucial; for instance, studies on fluorinated phenyl benzoates show that the placement of the fluorine atom has a distinct impact on the nematic range and clearing points. scispace.com

The table below summarizes the general effects of different lateral substituents on the mesomorphic properties of a hypothetical 4-alkoxyphenylazo aryl benzoate system, based on findings from related studies. tandfonline.com

| Substituent (X) | Type | General Effect on Mesophase Stability |

| -H | Unsubstituted | Reference compound |

| -CH₃ | Electron-donating | Can decrease stability due to steric hindrance |

| -OCH₃ | Electron-donating | May increase stability through polarizability, but steric effects can be a factor |

| -Br | Electron-withdrawing | Tends to decrease stability due to large size and steric hindrance |

| -NO₂ | Electron-withdrawing | Can significantly decrease or eliminate mesomorphism due to strong polarity and steric effects |

| -CN | Electron-withdrawing | Can enhance stability in some architectures due to strong dipole moment promoting antiparallel correlations |

This table provides a generalized summary based on trends observed in various benzoate ester systems. Actual effects can vary depending on the specific molecular architecture.

The design and synthesis of new liquid crystalline monomers are driven by the need for materials with tailored properties for specific applications, such as polymer-stabilized liquid crystals (PSLCs) and liquid crystal elastomers. Benzoate ester structures are frequently used as the mesogenic core in these monomers. researchgate.net

A common strategy involves synthesizing a calamitic molecule with reactive end-groups, such as acrylates, that can undergo polymerization. For example, the novel liquid crystal monomer 1,4-Di-[4-(3-acryloyloxyhexyloxy) benzoyloxy]-2-methyl benzene (B151609) was synthesized and shown to possess a liquid crystal phase between 68°C and 124°C. researchgate.net This monomer was successfully used to create a fast-response polymer-stabilized cholesteric texture (PSCT) film, demonstrating its applicability in advanced display technologies. researchgate.net

The synthesis of such molecules is a multi-step process. For instance, the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate involves several key reactions, including alkylation to add the terminal chain and esterification to connect the phenyl rings. tubitak.gov.tr By carefully selecting the core structure, linking groups, and terminal functionalities, chemists can design monomers with desired phase transition temperatures, birefringence, and reactivity. researchgate.netsci-hub.se

While single-component liquid crystals are crucial for fundamental research, commercial applications almost exclusively use mixtures of multiple liquid crystalline compounds. jetir.org Mixing allows for the fine-tuning of material properties to meet the specific demands of a device, such as a display's operating temperature range, viscosity, and electro-optical response. google.com

The formulation of binary and multicomponent mixtures can lead to several advantageous outcomes:

Depression of Melting Point: Eutectic mixtures, which are mixtures that melt at a lower temperature than any of their individual components, are often formed. This is highly desirable for creating liquid crystal materials that operate at or below room temperature. mdpi.com

Enhancement or Induction of Mesophases: Sometimes, mixing two compounds that have a narrow or no liquid crystal phase can result in a mixture with a broad and stable mesophase. In some cases, a smectic A phase can be induced in mixtures where neither component exhibits it purely. researchgate.net

Tuning of Physical Properties: By adjusting the concentration of each component, properties such as dielectric anisotropy, birefringence, and viscosity can be precisely controlled. mdpi.comgoogle.com For example, compounds with a strong positive dielectric anisotropy are often added to reduce the threshold voltage of a display. google.com

Studies on binary mixtures of laterally substituted Schiff base/ester derivatives have shown that the mesophase behavior of the mixture is complex and depends on the specific shape, polarity, and size of the constituent molecules. mdpi.com

The identification and characterization of liquid crystal phases are accomplished using a combination of specialized analytical techniques.

Polarized Optical Microscopy (POM) POM is one of the most fundamental and widely used methods for identifying liquid crystal mesophases. libretexts.orgbhu.ac.in Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. When placed between two crossed polarizers in a microscope, this birefringence causes the liquid crystal to appear bright against a dark background. bhu.ac.in Different liquid crystal phases (e.g., nematic, smectic, cholesteric) exhibit characteristic optical textures, which are patterns of defects that serve as fingerprints for phase identification. tubitak.gov.trlibretexts.orgscirp.org For example, the nematic phase often shows a "schlieren" or "threaded" texture, while smectic A phases can form "focal conic" domains. tubitak.gov.tr

Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. bhu.ac.inrsc.org It is used to precisely determine the temperatures of phase transitions and the associated enthalpy changes (ΔH). nih.govresearchgate.net When a liquid crystal is heated, it undergoes endothermic transitions (absorbing heat) from the crystalline state to a mesophase, and from the mesophase to the isotropic liquid state. These transitions appear as peaks on a DSC thermogram. tubitak.gov.tr The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. This data is crucial for establishing the thermal stability and operating range of a liquid crystal material. researchgate.netscirp.org

The table below shows sample DSC data for a calamitic benzoate derivative, illustrating the types of information obtained.

Table: Phase Transition Temperatures and Enthalpies for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)

| Transition | Heating (°C) | ΔH (kJ/mol) | Cooling (°C) |

|---|---|---|---|

| Cr → SmC | 104.9 | 39.5 | 89.2 |

| SmC → N | 150.1 | - | 148.5 |

| N → Iso | 204.4 | 1.1 | 203.1 |

Data sourced from a study on the synthesis and characterization of BDBB. tubitak.gov.tr Abbreviations: Cr = Crystal, SmC = Smectic C, N = Nematic, Iso = Isotropic.

Alongside experimental techniques, theoretical modeling provides deep insight into the molecular origins of liquid crystalline behavior. Early models, such as the Maier-Saupe mean-field theory, successfully explained the first-order nature of the nematic-isotropic phase transition by considering the long-range orientational interactions between rod-like molecules. ucsd.edu This theory predicts a discontinuous change in the order parameter at the transition temperature, which aligns well with experimental observations. ucsd.edu

More advanced computational methods are now routinely used to complement experimental work:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to calculate molecular properties such as geometry, dipole moment, polarizability, and aspect ratio. nih.gov These calculated parameters can be correlated with experimentally observed mesophase stabilities. For example, DFT can help rationalize why certain lateral substituents destabilize a mesophase by showing how they alter the planarity and electronic structure of the molecule. nih.govmdpi.com

Molecular Simulations: Techniques like molecular dynamics (MD) can simulate the collective behavior of thousands of molecules, allowing researchers to visualize the formation of liquid crystal phases and study the dynamics of phase transitions at an atomistic level.

These theoretical approaches are invaluable for understanding structure-property relationships and for the rational design of new liquid crystal materials with desired properties. worldscientific.com

Polymer Science and Engineering Applications

Role as Polymeric Additives and Plasticizers

There is a significant absence of scholarly articles or detailed technical data to confirm the functional role of 2,6-Bis(benzoyloxy)phenyl benzoate as a polymeric additive or plasticizer. While its ester-rich structure might theoretically impart plasticizing properties by increasing the free volume between polymer chains, no empirical data or research studies were found to support this hypothesis. The effectiveness of a plasticizer is dependent on its compatibility with the host polymer, its efficiency in reducing the glass transition temperature, and its long-term stability, none of which have been documented for this specific compound in the available literature.

Advanced Polymerization Mechanisms and Polyester (B1180765) Synthesis

The synthesis of polyesters and other polymers through advanced polymerization mechanisms is a cornerstone of modern materials science. However, the involvement of this compound in these processes is not described in the accessible scientific literature.

Ring-Opening Polymerization (ROP) is a widely used method for producing polyesters with controlled architectures. This process typically involves a cyclic ester monomer and an initiator. There is no evidence to suggest that this compound can function as a cyclic ester monomer for ROP.

ROCOP is a versatile technique for synthesizing polyesters from readily available epoxides and cyclic anhydrides. The structure of this compound does not lend itself to participation as either a monomer or a catalyst in typical ROCOP reactions as described in current research.

Polycondensation and polyaddition are fundamental processes for creating polyester backbones. These reactions require monomers with specific functional groups (e.g., diols, diacids, or their derivatives) that can react to form ester linkages. While this compound contains multiple ester groups, it lacks the necessary reactive sites (like hydroxyl or carboxylic acid groups) to act as a conventional monomer in these polymerization routes. No research was found that explores its modification to create a suitable monomer or its use as a chain terminator or branching agent in these processes.

Controlled Polymerization for Tailored Material Properties

Controlled polymerization techniques are essential for designing polymers with specific molecular weights, compositions, and architectures, which in turn dictates their macroscopic properties. The absence of data on the participation of this compound in any polymerization process means that there is no information on its use in controlled polymerization to tailor material properties.

Information on "this compound" is Not Available

Following a comprehensive search of available scientific and chemical literature, it has been determined that there is no specific information published on the chemical compound "this compound." As a result, it is not possible to generate an article that adheres to the requested detailed outline focusing solely on this compound.

The investigation for data pertaining to the applications and functional properties in advanced materials science, as well as its role in supramolecular chemistry and self-assembly, yielded no results for this specific molecule. Searches for its use in polymer science, including the investigation of polymer microstructure, rheological behavior, and the creation of functional polymers from a "this compound" monomer, were unsuccessful. Similarly, inquiries into its potential for molecular self-assembly, the formation of nanoparticle structures, or its organogelation properties did not provide any relevant information.

While a significant body of research exists for the broader class of benzoate derivatives, the explicit instructions to focus strictly on "this compound" prevent the inclusion of this more general information. The lack of available data for the specified compound makes it impossible to provide scientifically accurate content for the requested sections and subsections.

Therefore, the generation of an article on "this compound" with the provided structure and content requirements cannot be fulfilled at this time due to the absence of foundational research on this specific chemical entity.

Investigation of Biological Activities: Mechanisms and Structure Activity Relationships

In Vitro Cellular Studies on Antiproliferative Effects

In vitro studies on cultured human cancer cells are fundamental in the initial stages of anticancer drug discovery. These studies have been instrumental in elucidating the cytotoxic and antiproliferative properties of various phenyl benzoate (B1203000) derivatives.

Modulation of Cell Growth Inhibition in Cancer Cell Lines

Research into phenyl benzoate derivatives has demonstrated their capacity to inhibit the growth of various cancer cell lines. Notably, studies on dimeric phenyl benzoate compounds have revealed significant cell-growth inhibition. For instance, certain benzoate derivatives have been shown to suppress the growth of solid tumor cell lines such as A549 (human lung cancer) and SW480 (colon cancer) more effectively than hematological cancer cells like THP1 (leukemic cells). rsc.orgnih.gov

One study investigated a series of phenyl benzoate derivatives, including a monomeric compound, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, and two dimeric compounds, 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene and 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene. rsc.orgnih.gov The monomeric compound exhibited marked cell-growth inhibition at concentrations above 5 μM. rsc.orgnih.gov Interestingly, both the monomeric and the 1,3-dimeric derivative showed stronger growth suppression in solid cancer cell lines compared to hematological cancer cells. rsc.orgnih.gov However, it was also noted that these compounds displayed significant cytotoxicity against normal WI-38 fibroblast cells, indicating a potential lack of selectivity. rsc.orgnih.gov

| Compound | Cancer Cell Line | Effect | Concentration |

| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | A549 (Lung) | Marked cell-growth inhibition | > 5 µM |

| 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Lung), SW480 (Colon), THP1 (Leukemia) | Cell-growth inhibition | Not specified |

| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Lung), SW480 (Colon), THP1 (Leukemia) | Strong growth suppression in solid tumors | Not specified |

Induction of Apoptosis and Cell Cycle Perturbations in Cellular Models

Beyond simple growth inhibition, understanding the cellular mechanisms leading to cancer cell death is crucial. Apoptosis, or programmed cell death, and cell cycle arrest are two key mechanisms targeted by many anticancer agents.

Studies on phenyl benzoate derivatives have shown that their mode of action can vary depending on their specific chemical structure. For example, 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene was found to induce a significant accumulation of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis. rsc.orgnih.gov In contrast, its isomer, 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, inhibited cell growth without affecting the cell cycle. rsc.orgnih.gov This highlights a critical difference in the biological effects based on the substitution pattern of the benzoate groups on the central phenyl ring.

The monomeric compound, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, also induced cell accumulation in the Sub-G1 phase, suggesting apoptosis, but this effect was observed only at the highest concentration tested. rsc.orgnih.gov

| Compound | Cell Line | Effect on Cell Cycle | Implication |

| 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Lung) | No effect | Growth inhibition is non-cell cycle dependent |

| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Lung) | Marked accumulation in Sub-G1 phase | Induction of apoptosis |

| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | A549 (Lung) | Accumulation in Sub-G1 phase at high concentration | Induction of apoptosis |

Mechanisms of Cellular Uptake and Intracellular Fate (e.g., Nanoparticle Formation)

The delivery of a drug into a cell is a critical step for its biological activity. Some phenyl benzoate derivatives have been observed to self-assemble into nanoparticles, which can influence their cellular uptake.

Dynamic light scattering measurements revealed that 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate forms spherical nanoparticles with a diameter of 130–170 nm at concentrations ranging from 5 to 20 μM. rsc.orgnih.gov The formation of such nanoparticles could potentially facilitate their uptake by cancer cells, possibly through endocytosis, thereby enhancing their intracellular concentration and cytotoxic effects.

Structure-Activity Relationship (SAR) Analysis for Bioactive Benzoate Derivatives

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For phenyl benzoate derivatives, SAR studies have provided valuable insights into the features that govern their anticancer properties.

Influence of Substituent Patterns on Biological Potency

The spatial arrangement of substituents on the phenyl benzoate scaffold has a profound impact on biological activity. A key finding in the study of dimeric phenyl benzoate derivatives is the difference in activity between the 1,2- and 1,3-isomers. rsc.orgnih.gov The 1,3-substituted derivative, 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, was a potent inducer of apoptosis, while the 1,2-substituted counterpart was not, despite both showing cell growth inhibitory effects. rsc.orgnih.gov This suggests that the positioning of the benzoyloxy groups on the central phenyl ring is a critical determinant of the mechanism of action.

The presence of a terminal hydroxyl group in the side chain also appears to be important for the cytotoxic activity of these compounds. rsc.org

Correlation of Molecular Structure with Observed Biological Effects

The correlation between the molecular structure of benzoate derivatives and their biological effects is a central theme in their development as potential therapeutic agents. The research on dimeric phenyl benzoates underscores that subtle changes in molecular geometry can lead to significant shifts in biological outcomes.

The ability of the 1,3-isomer to induce apoptosis, while the 1,2-isomer does not, points to a specific interaction with cellular targets that is highly dependent on the shape and electronic distribution of the molecule. rsc.orgnih.gov While the exact targets are not yet fully elucidated, these findings provide a clear direction for the design of future benzoate derivatives with enhanced and more specific anticancer activity. The stronger activity of some derivatives against solid tumors compared to hematological cancers also suggests a degree of selectivity that could be further explored and optimized through structural modifications. rsc.orgnih.gov

Antimicrobial Activity Studies of Benzoate Derivatives

The antimicrobial potential of benzoate derivatives has been a subject of significant research. Studies have explored their efficacy against a variety of pathogenic microorganisms, including both bacteria and fungi. The core structure of these compounds, often featuring a phenyl group attached to a benzoate moiety, lends itself to diverse chemical modifications, which in turn influences their biological activity.

Efficacy Against Bacterial and Fungal Strains

Research has demonstrated that various benzoate derivatives possess inhibitory effects against several bacterial and fungal strains. For instance, phenyl benzoate has been shown to have antimicrobial effects against both Gram-positive and Gram-negative bacteria. researchgate.netijrpr.com In one study, phenyl benzoate in butanol exhibited a zone of inhibition of 0.65 cm against Staphylococcus aureus and 0.72 cm against Escherichia coli at a concentration of 0.5 mg/ml. researchgate.net

Derivatives of related heterocyclic systems containing phenyl groups also show significant antimicrobial properties. For example, certain 2-phenyl-benzoxazole derivatives have demonstrated notable antibacterial and antifungal activity. researchgate.net Specifically, compounds in this class have shown efficacy against Bacillus subtilis, Pseudomonas aeruginosa, E. coli, and S. aureus. researchgate.net Furthermore, newly synthesized 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides have exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 25-200 microg/mL against tested microorganisms. nih.gov

Studies on salicylanilide (B1680751) derivatives esterified with 4-substituted benzoic acids have also yielded potent antimicrobial agents. nih.gov The resulting 2-(phenylcarbamoyl)phenyl 4-substituted benzoates were particularly effective against Mycobacterium tuberculosis, including multidrug-resistant strains, with MICs as low as 0.125 to 8μM. nih.gov Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), were also inhibited by some of these derivatives with MIC values of at least 0.49μM. nih.gov

Table 1: Antimicrobial Activity of Selected Benzoate and Related Derivatives

| Compound/Derivative Class | Test Organism | Activity/Measurement | Source |

|---|---|---|---|

| Phenyl benzoate in Butanol | Staphylococcus aureus | Zone of Inhibition: 0.65 cm (at 0.5 mg/ml) | researchgate.net |

| Phenyl benzoate in Butanol | Escherichia coli | Zone of Inhibition: 0.72 cm (at 0.5 mg/ml) | researchgate.net |

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | Various Bacteria & Fungi | MIC: 25-200 µg/mL | nih.gov |

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | Mycobacterium tuberculosis | MIC: 0.25-2 µM | nih.gov |

| 2-(Phenylcarbamoyl)phenyl 4-substituted benzoates | Gram-positive bacteria (inc. MRSA) | MIC: ≥ 0.49 µM | nih.gov |

Mechanistic Insights into Antimicrobial Action

The mechanisms through which benzoate derivatives exert their antimicrobial effects are multifaceted. For simple benzoic acid, the antibacterial action is understood to involve the transport of the acid through the bacterial cell membrane, which releases H+ ions into the cytoplasm and disrupts the cell's homeostasis. researchgate.net

For more complex phenolic compounds, the mechanism is often attributed to damage to the plasma membrane, leading to the inactivation of essential enzymes and the denaturation of proteins. researchgate.net In the case of benzothiazole (B30560) derivatives, a related class of compounds, antibacterial activity has been linked to the inhibition of a wide array of enzymes crucial for bacterial survival, such as DNA gyrase, peptide deformylase, and various reductases. nih.govnih.gov These insights suggest that phenyl benzoate derivatives may act on multiple cellular targets to inhibit microbial growth.

Exploration of Other Bioactivities (e.g., Anti-inflammatory, Enzyme Inhibition)

Beyond their antimicrobial properties, benzoate derivatives have been investigated for a range of other biological activities. These explorations have revealed potential applications in enzyme inhibition and as antioxidant agents.

Investigation of Enzyme Inhibitory Mechanisms

Several studies have evaluated phenyl benzoate derivatives for their ability to inhibit various enzymes. In one investigation, a series of phenyl benzoate compounds were assessed for their anti-tyrosinase and anti-pancreatic lipase (B570770) activities. bjmu.edu.cn While most of the tested compounds showed minimal activity, some derivatives did exhibit weak inhibition of pancreatic lipase. bjmu.edu.cn

A separate study on a collection of phenyl benzoates, benzophenones, and xanthones found that certain compounds displayed moderate anti-tyrosinase activity. bjmu.edu.cn Notably, one xanthone (B1684191) compound in this study demonstrated potent inhibition of α-glucosidase, with an IC₅₀ value of approximately 2.45 μM, indicating its potential as a lead for further development. bjmu.edu.cn Benzothiazole derivatives have been reported to inhibit a number of enzymes, including dihydroorotase and tyrosine kinase, which are relevant targets in various diseases. nih.govnih.gov

Table 2: Enzyme Inhibitory Activity of Selected Benzoate and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Activity/Measurement | Source |

|---|---|---|---|

| Phenyl benzoate derivatives (4c, 5d, 6c, 6d) | Pancreatic Lipase | Weak inhibition (15.76% - 33.52%) | bjmu.edu.cn |

| Phenyl benzoate derivatives (1c–6c) | Tyrosinase | Minimal activity | bjmu.edu.cn |

| Benzophenone derivatives (16, 17, 18) | Tyrosinase | Moderate activity | bjmu.edu.cn |

| Xanthone derivative (20) | α-Glycosidase | IC₅₀: ~2.45 µM | bjmu.edu.cn |

Antioxidant Properties of Related Phenolic Esters

Phenolic esters are well-regarded for their antioxidant capabilities, which are primarily attributed to the reactivity of the phenol (B47542) moiety. nih.gov The mechanism often involves radical scavenging through hydrogen atom donation. nih.gov The synthesis of lipophilic esters from phenolic compounds is a strategy to enhance their solubility in lipid-based systems without compromising their antioxidant potential. nih.gov

The antioxidant activity of these esters is significantly influenced by their chemical structure. For instance, studies on hexanoic acid esters of aromatic alcohols have shown that the position of the hydroxyl group on the aromatic ring is a key determinant of antioxidant strength. nih.gov An ester with a hydroxyl group in the ortho- position demonstrated higher antioxidant activity than one with the hydroxyl group in the para- position. nih.gov In another study, a specific phenyl benzoate compound (4c) was found to have stronger antioxidant activity than the standard, Trolox, with a half-maximal inhibitory concentration (IC₅₀) of about 13.06 μM. bjmu.edu.cn

Table 3: Antioxidant Activity of Selected Phenolic Esters

| Compound/Derivative | Antioxidant Assay | Result | Source |

|---|---|---|---|

| Phenyl benzoate derivative (4c) | DPPH radical scavenging | IC₅₀: ~13.06 µM | bjmu.edu.cn |

| 2-Hydroxybenzyl hexanoate | CUPRAC | TEAC = 0.407 | nih.gov |

| 4-Hydroxybenzyl hexanoate | CUPRAC | TEAC = 0.294 | nih.gov |

| Vanillyl hexanoate | Rancimat test on rapeseed oil | Increased induction time from 4.49 to 5.28 h | nih.gov |

| Vanillyl hexanoate | Rancimat test on sunflower oil | Increased induction time from 2.73 to 3.12 h | nih.gov |

Antimalarial and Anti-platelet Activities of Benzyloxy Derivatives

The search for new antimalarial agents has led to the investigation of various chemical scaffolds, including those containing benzyloxy moieties. The antimalarial activity of N-benzyloxydihydrotriazines has been documented, with compounds like clociguanil (B1669191) showing efficacy against rodent malaria. nih.gov

More recently, p-substituted benzyl (B1604629) thiazinoquinone derivatives have been explored as potential antimalarials. nih.govmalariaworld.org The structure-activity relationship studies of these compounds indicated that the resonance effect of substituents on the benzyl group influences their antiplasmodial activity. malariaworld.org Another study focused on a synthetic compound, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, which contains a benzyloxy group and showed promise in in-vitro tests against Plasmodium falciparum. bvsalud.orgusp.br Benzothiazole derivatives have also been noted for their potential antimalarial properties. ut.ac.ir No specific information regarding the anti-platelet activities of these derivatives was identified in the reviewed literature.

Table 4: Antimalarial Activity of Selected Benzyloxy and Related Derivatives

| Compound/Derivative Class | Target/Strain | Activity/Note | Source |

|---|---|---|---|

| Clociguanil (N-benzyloxydihydrotriazine) | Rodent malaria | Effective against Plasmodium berghei | nih.gov |

| p-Substituted benzyl thiazinoquinones | Plasmodium falciparum | Antiplasmodial activity influenced by resonance effects of substituents | malariaworld.org |

| 1-(3-Benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | Plasmodium falciparum (W2 strain) | In-vitro activity demonstrated | bvsalud.orgusp.br |

| Benzothiazole derivatives | General | Reported to have antimalarial properties | ut.ac.ir |

Future Directions and Emerging Research Avenues

Development of Sustainable Synthesis Routes for Complex Aromatic Esters

The conventional synthesis of aromatic esters often involves harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns. wikipedia.org The future of synthesizing complex molecules like 2,6-Bis(benzoyloxy)phenyl benzoate (B1203000) lies in the adoption of green chemistry principles.

Enzymatic and Biocatalytic Methods: Biocatalysis, particularly using lipases, is emerging as a highly promising sustainable alternative for ester synthesis. nih.govresearchgate.net These enzymatic reactions offer high selectivity, operate under mild conditions (moderate temperatures and atmospheric pressure), and are environmentally friendly. nih.govresearchgate.net For instance, the enzymatic acylation of polyhydroxy compounds demonstrates high regioselectivity, which would be crucial for the specific synthesis of 2,6-Bis(benzoyloxy)phenyl benzoate. frontiersin.org Research into immobilized enzymes further enhances their reusability and stability, making the process more economically viable. researchgate.net The use of co-solvent systems has also been shown to significantly enhance reaction rates and conversion efficiencies in the enzymatic synthesis of aromatic esters. frontiersin.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis represents another key area of green chemistry. This technique can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. For the synthesis of benzoate esters, microwave irradiation has been shown to be a highly efficient method. brazilianjournals.com.br

A comparative look at different sustainable synthesis strategies for aromatic esters is presented in the table below, highlighting the potential advantages for the production of compounds like this compound.

| Synthesis Strategy | Key Advantages | Relevant Research Finding for Aromatic Esters |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Lipase-catalyzed synthesis of aromatic esters of arbutin (B1665170) achieved over 97% conversion in a co-solvent system. frontiersin.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Synthesis of butyl benzoate was achieved in 6 minutes with microwave assistance, compared to 45 minutes by conventional heating. |

Advanced Functional Materials Design Based on Benzoate Architectures

The rigid, planar structure of the benzoate moiety makes it an excellent building block for advanced functional materials, particularly in the realm of liquid crystals and organic electronics.

Liquid Crystalline Materials: Aromatic esters are a well-established class of compounds that form the basis of many liquid crystalline materials. korea.ac.kr The arrangement and number of aromatic rings, as well as the nature of the linking groups and terminal substituents, significantly influence the mesomorphic properties (the state between crystalline solid and isotropic liquid). bohrium.comnih.govnih.gov Multi-ring aromatic esters, analogous in structure to this compound, have been shown to exhibit various liquid crystal phases, such as nematic and smectic phases. bohrium.comnih.govresearchgate.net The ability to tune these properties by modifying the molecular architecture opens up possibilities for designing novel liquid crystals for applications in displays, sensors, and optical devices. researchgate.net The introduction of multiple benzoate groups, as in the target compound, could lead to unique and potentially highly ordered liquid crystalline phases. nih.gov

Organic Electronics: The π-conjugated systems inherent in aromatic esters also make them candidates for applications in organic electronics. While less common than other classes of organic semiconductors, the tailored electronic properties of benzoate derivatives could be exploited in the design of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Future research could focus on modifying the structure of this compound to enhance charge transport properties and photophysical characteristics.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While the biological activities of this compound itself are not well-defined, the broader class of polyphenolic compounds, including benzoate derivatives, is known to exhibit a range of biological effects. nih.govnih.govmdpi.com A key future direction is to move beyond simple activity screening to a more profound understanding of how these molecules interact with biological targets.

Interaction with Biomolecules: Polyphenols are known to interact with proteins and other biomolecules, which is the basis for their biological effects. nih.gov For instance, the anti-inflammatory and antioxidant properties of some polyphenols are attributed to their ability to modulate signaling pathways and scavenge reactive oxygen species. nih.gov In the context of benzoate derivatives, studies have shown that they can inhibit enzymes like pancreatic lipase (B570770). maharashtraboardsolutions.com The presence of multiple benzoyloxy groups in this compound provides several potential sites for interaction with biological macromolecules. Future research will likely employ techniques such as X-ray crystallography and cryo-electron microscopy to visualize these interactions at an atomic level, providing a clearer picture of the mechanism of action.

Cellular Effects: At the cellular level, some benzoate compounds have been shown to induce cytoplasmic acidification, which can impact cellular processes and gene expression. plos.org Sodium benzoate, a salt of benzoic acid, has been studied for its effects on cellular metabolism and has even been investigated for therapeutic applications in certain metabolic disorders and neurological conditions. wikipedia.orgnih.gov Understanding how a complex ester like this compound is metabolized and how it and its potential metabolites affect cellular functions will be a critical area of future investigation.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is revolutionizing the discovery and development of new molecules for specific applications. This integrated approach is particularly valuable for complex aromatic esters.

In Silico Design and Molecular Modeling: Computational tools allow for the in silico design of novel derivatives of this compound with tailored properties. researchgate.netmdpi.comnih.gov Techniques such as Density Functional Theory (DFT) can be used to predict molecular structure, conformational properties, and vibrational spectra, providing insights that can be compared with experimental data. nih.govresearchgate.net For example, computational modeling can predict how substitutions on the phenyl rings will affect the electronic properties and, consequently, the material or biological properties of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.gov For benzoate derivatives, QSAR models have been developed to predict their antimicrobial activity and their potential as anticancer agents. researchgate.net Such models can guide the synthesis of new derivatives of this compound with enhanced activity by identifying the key structural features that contribute to the desired effect.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of a molecule to a biological target. mdpi.com This is a powerful tool for understanding the molecular basis of biological activity and for designing more potent and selective drugs. For instance, docking studies on benzoate derivatives have been used to investigate their interactions with enzymes and receptors. nih.gov This approach could be used to screen virtual libraries of derivatives of this compound against various biological targets, prioritizing the most promising candidates for experimental validation.

The table below summarizes the integrated computational and experimental approaches that will drive future research on complex aromatic esters.

| Integrated Approach | Description | Potential Application for this compound |

| In Silico Design | Computational design of novel molecules with desired properties before synthesis. researchgate.netmdpi.comnih.gov | Design of derivatives with enhanced liquid crystalline properties or specific biological activities. |

| QSAR | Correlating chemical structure with activity to guide the design of more potent compounds. nih.govnih.gov | Predicting the potential bioactivity of new derivatives based on structural modifications. |

| Molecular Docking | Predicting the binding mode of a molecule to a biological target to understand its mechanism of action. mdpi.com | Identifying potential protein targets and designing derivatives with improved binding affinity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Bis(benzoyloxy)phenyl benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via esterification reactions using benzoyl chloride and a phenolic precursor under basic conditions (e.g., pyridine or triethylamine as a catalyst). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) significantly influence yield. For optimization, use stoichiometric excess of benzoyl chloride (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC . Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate high-purity product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm ester linkages and aromatic proton environments (e.g., downfield shifts at δ 7.5–8.5 ppm for benzoyl groups) .

- HPLC-MS : Assess purity (>95%) and detect side products (e.g., unreacted benzoyl chloride derivatives) .

- FT-IR : Verify ester C=O stretches (~1720 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) .

Q. What are the solubility properties of this compound in common organic solvents, and how do they impact experimental design?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves well in non-polar solvents like chloroform, toluene, or DCM. For kinetic studies or crystallization trials, use saturated solutions in DCM with slow evaporation to obtain single crystals for XRD analysis . For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesomorphic properties of phenyl benzoate derivatives?

- Methodological Answer : Discrepancies in liquid crystalline behavior (e.g., nematic vs. smectic phases) often arise from subtle structural variations (e.g., alkyl chain length or substituent position). To reconcile

- Perform differential scanning calorimetry (DSC) at controlled heating/cooling rates (1–5°C/min) to confirm phase transitions.

- Compare XRD patterns to distinguish long-range order parameters (e.g., layer spacing in smectic phases) .

- Use polarized optical microscopy (POM) with temperature stages to validate texture changes .

Q. What strategies can mitigate thermal degradation during high-temperature applications of this compound?

- Methodological Answer : Thermal stability is critical in polymer composites or liquid crystal displays. To enhance stability:

- Introduce electron-withdrawing substituents (e.g., nitro or cyano groups) to reduce ester bond hydrolysis .

- Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to identify decomposition thresholds (typically >250°C) .

- Stabilize formulations with antioxidants (e.g., BHT) at 0.1–0.5 wt% .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for catalytic functionalization.

- Transition-state energies : Optimize reaction pathways (e.g., Pd-catalyzed cross-coupling) .

- Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .

Q. What analytical approaches address discrepancies in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Contradictions may stem from assay conditions or impurity profiles. To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.